molecular formula C12H9FN2S B2724065 5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine CAS No. 303145-59-7

5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine

Cat. No. B2724065
CAS RN: 303145-59-7
M. Wt: 232.28
InChI Key: WULKKVBHCWANTM-UHFFFAOYSA-N
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Description

“5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine” is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of pyridazine derivatives is of significant interest in the pharmaceutical industry due to their wide range of pharmacological activities . The industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .


Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by a six-membered ring containing two nitrogen atoms at 1 and 2 positions . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Pyridazine derivatives have been utilized in various chemical reactions. For instance, the NSAIDs Emorfazone, 4-chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone were converted to novel fused ring compound 3,4-dihydro-2H-pyridazino .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are characterized by their weak basicity, high dipole moment, and robust, dual hydrogen-bonding capacity . These properties contribute to their unique applications in molecular recognition.

Scientific Research Applications

  • Anti-Inflammatory Activity : Research on related pyridazine derivatives, such as 5H-Indeno[1,2-c]pyridazine, indicates potential anti-inflammatory activity. However, this activity diminishes with certain structural modifications like fluoro substitution, while it persists in 5-keto derivatives. This suggests that the structural variations in pyridazine derivatives, including fluorophenyl groups, can significantly influence their biological activity (Cignarella et al., 1982).

  • Antiproliferative Activity : Derivatives of pyridazine have been studied for their antiproliferative activities. For example, a study on pyrrol derivative 5-amyno-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one, which is structurally similar to 5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine, showed significant antitumor activity against colon cancer in rats. These findings highlight the potential of pyridazine derivatives in cancer research (Kuznietsova et al., 2015).

  • Herbicidal Activities : Studies on pyridazine derivatives, such as 4-(3-Trifluoromethylphenyl)pyridazine, have revealed herbicidal activities. This suggests that compounds within the pyridazine class, including those with fluorophenyl groups, might be useful in agricultural applications for controlling weed growth (Xu et al., 2008).

  • Analgesic and Antipyretic Components : Some pyridazine derivatives have shown enhanced analgesic-antipyretic properties compared to their base compounds. This indicates the potential for development of pain-relieving drugs from pyridazine derivatives (Cignarella et al., 1982).

  • Dopamine and Serotonin Antagonism : Some compounds like 1-(4-fluorophenyl)-1H-indoles, structurally related to this compound, have shown potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This suggests potential applications in the development of treatments for disorders related to these neurotransmitters (Perregaard et al., 1992).

  • Antiviral Drug Discovery : Pyridazine derivatives have been mentioned in the context of antiviral drug discovery, highlighting their potential application in this field (De Clercq, 2009).

  • Molecular Docking Studies and Anticancer Activity : Pyridazinone derivatives, which are related to the compound of interest, have been synthesized and evaluated for anticancer activity through molecular docking studies, indicating their potential in cancer treatment (Mehvish & Kumar, 2022).

  • Biophysical Interactions in Drug Development : Pyrazoline pyridazine derivatives have been studied for their interactions with proteins like bovine serum albumin, indicating their potential in drug delivery and pharmacokinetics (Al-Mehizia et al., 2019).

Mechanism of Action

Target of Action

Pyridazinone derivatives, a category to which this compound belongs, have been associated with a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

Based on the known activities of similar pyridazinone derivatives, it can be inferred that the compound likely interacts with its targets to modulate their function . This interaction could result in changes to cellular processes, leading to the observed pharmacological effects.

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in inflammation, pain perception, microbial growth, and possibly others.

Result of Action

Based on the known activities of similar pyridazinone derivatives, it can be inferred that the compound likely induces changes at the molecular and cellular levels that result in its observed pharmacological effects .

Safety and Hazards

Pyridazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The future directions for “5-(4-Fluorophenyl)-4,5-dihydrothieno[2,3-d]pyridazine” and other pyridazine derivatives could involve further exploration of their pharmacological activities and potential applications in drug discovery. There is a need for novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

5-(4-fluorophenyl)-4H-thieno[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2S/c13-10-1-3-11(4-2-10)15-8-9-5-6-16-12(9)7-14-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULKKVBHCWANTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN1C3=CC=C(C=C3)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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